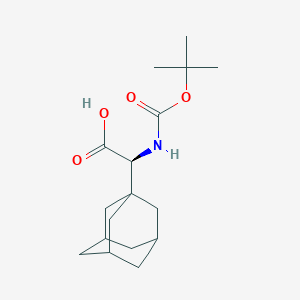
Isolimonene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isolimonene is a natural product found in Schisandra chinensis with data available.
Applications De Recherche Scientifique
1. Production and Conversion Processes
Isolimonene, a significant compound in drug development, can be produced through the isomerization of 3-carene to 2-carene using a Na/o-chlorotoluene catalyst. This process, studied by Julianto, Jumina, Sastrohamidjojo, and Mustofa (2017), demonstrated that isomerization could occur in a solvent-free condition, which has implications for efficiency in bulk industry applications (Julianto et al., 2017).
2. Enhanced Limonene Production
Research by Du, Yu, Xu, and Li (2014) on enhancing limonene production in E. coli provides insights into the biosynthesis of compounds like this compound. They engineered E. coli strains for increased limonene production, a precursor for biofuels and medicinal compounds (Du et al., 2014).
3. Catalyst Research
Lenoble et al. (2004) investigated the cyclocarbonylation of this compound catalyzed by palladium complexes, providing valuable information on the chemical reactions involving this compound. Their study offers insights into the mechanisms of these reactions and their applications in various fields, including medicinal chemistry (Lenoble et al., 2004).
4. Functionalization of Monoterpenes
The research conducted by Yadav, Reddy, Narasimhulu, and Purnima (2009) demonstrated the successful hydroalkoxylation of monoterpenes like this compound in the presence of FeCl3, resulting in high yields of corresponding ethers. This finding has potential applications in the chemical modification and utilization of this compound and related compounds (Yadav et al., 2009).
5. Environmental Impact Studies
The formation and stability of secondary ozonides from monoterpenes, including this compound, were studied by Vibenholt, Nørgaard, Clausen, and Wolkoff (2009). Their research contributes to understanding the environmental impact and indoor pollution potential of this compound and similar compounds (Vibenholt et al., 2009).
6. Limonene Biosynthesis in Microbial Systems
Pang, Zhao, Li, Zhao, Li, Hu, Zhang, Xiao, and Yu (2019) engineered the yeast Yarrowia lipolytica for limonene production using waste cooking oil, showcasing the potential of microbial systems in producing this compound-related compounds sustainably (Pang et al., 2019).
Propriétés
Numéro CAS |
499-99-0 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
3-methyl-6-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,9-10H,1,5,7H2,2-3H3 |
Clé InChI |
TWCNAXRPQBLSNO-UHFFFAOYSA-N |
SMILES |
CC1CCC(C=C1)C(=C)C |
SMILES canonique |
CC1CCC(C=C1)C(=C)C |
Synonymes |
6-Methyl-3-(1-methylethenyl)cyclohexene; Isolimonene; iso-Limonene; p-Mentha-2,8(10)-diene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)

![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)


